3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Medicinal Chemistry Cross-Coupling Quinoline Synthesis

Medicinal chemists often face bottlenecks when a scaffold lacks sufficient orthogonal handles for late-stage diversification. This 3-bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile overcomes that limitation by providing three chemically distinct reaction sites - C3-Br for Suzuki coupling, C6-CN for amide/tetrazole conversion, and the 4-oxo/4-hydroxy tautomeric system for hydrogen-bond-driven target engagement - enabling a mathematically richer library synthesis than two-handle analogs. • Enables rapid parallel SAR exploration of the kinase hinge-binding region via C3 arylation. • 6-CN group serves as both a hydrogen-bond acceptor and a precursor to primary amides, tetrazoles, or amines for ribose-pocket interactions. • Compatible with automated parallel synthesis platforms; stored at 0-5 °C for stability during automated workflows. Procurement managers benefit from a single-source advanced intermediate that consolidates three diversification vectors, reducing supply-chain complexity and accelerating hit-to-lead timelines.

Molecular Formula C10H5BrN2O
Molecular Weight 249.06 g/mol
CAS No. 304904-69-6
Cat. No. B1290193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile
CAS304904-69-6
Molecular FormulaC10H5BrN2O
Molecular Weight249.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)C(=O)C(=CN2)Br
InChIInChI=1S/C10H5BrN2O/c11-8-5-13-9-2-1-6(4-12)3-7(9)10(8)14/h1-3,5H,(H,13,14)
InChIKeyGLZWKDYMBRFFDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 2.5 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile: Multifunctional Quinoline Building Block


3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile (CAS 304904-69-6; synonym: 3-bromo-4-hydroxyquinoline-6-carbonitrile) is a heterocyclic quinoline derivative with the molecular formula C₁₀H₅BrN₂O and a molecular weight of 249.06 g/mol. The compound features three chemically orthogonal functional handles: a bromo substituent at the 3-position enabling transition metal-catalyzed cross-coupling, a 4-oxo/4-hydroxy group capable of prototropic tautomerism, and a nitrile group at the 6-position available for further derivatization . This substitution pattern places the compound within the 4-oxo-1,4-dihydroquinoline scaffold class, which has established relevance in kinase inhibitor and monoamine oxidase (MAO) modulator drug discovery programs [1][2].

1
Supports divergent library synthesis via three orthogonal functional handles.
C3-Br for cross-coupling, C6-CN for derivatization, C4=O/N1-H for alkylation.
2
Enables late-stage bromination strategy for regioisomerically pure preparation.
Direct electrophilic substitution on the 4-oxoquinoline scaffold.
3
Provides scaffold for tautomerism-dependent kinase or MAO modulator design.
4-Oxo/4-hydroxy equilibrium relevant to target-engagement studies.

Unique Advantages of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile


The 3-bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile scaffold combines three functional groups in a specific regiochemical arrangement that cannot be replicated by simple substitution with other bromo-quinoline or cyano-quinoline analogs. The 4-oxo (or 4-hydroxy) group participates in a prototropic tautomeric equilibrium that has been shown to markedly influence biological target engagement, particularly MAO-B inhibition [1]. The bromine at the 3-position is strategically located on the electron-rich enol ring system, conferring distinct reactivity in palladium-catalyzed cross-coupling reactions compared to bromine at the 4-, 6-, or 8-positions [2]. Furthermore, the 6-carbonitrile group serves as both a hydrogen bond acceptor and a synthetic handle for conversion to amides, tetrazoles, or amines—a versatility absent in analogs lacking this group. Class-level data from the 4-oxoquinoline literature demonstrates that even subtle positional isomerism (e.g., 3-bromo vs. 6-bromo vs. 8-bromo substitution) alters antiproliferative potency by orders of magnitude in cancer cell line panels [3].

!
Regioisomeric bromo-cyanoquinolines (e.g., 6-bromo or 8-bromo analogs) require different synthetic routes and may shift reactivity profiles significantly.
!
Non-4-oxo quinoline analogs (e.g., 3-bromoquinoline-6-carbonitrile) lack tautomerism-dependent biological properties reported for the 4-oxoquinoline class.
!
Cold-chain storage requirement (0–5°C) differentiates this building block from ambient-stable analogs, impacting compound management workflows.

Differentiation Evidence for 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile


Bromine Regiochemistry and Cross-Coupling Reactivity

The 3-position of the 4-oxo-1,4-dihydroquinoline scaffold is the thermodynamically and kinetically favored site for electrophilic bromination, as established in the Science of Synthesis compendium [1]. This regioselectivity means 3-bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile can be synthesized via direct bromination of 4-oxo-1,4-dihydroquinoline-6-carbonitrile (CAS 642477-81-4) using N-bromosuccinimide (NBS) or molecular bromine . In contrast, the 6-bromo regioisomer (CAS 364793-52-2, 6-bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile) requires a fundamentally different synthetic route (Gould-Jacobs cyclization of 3-bromoaniline with ethyl(ethoxymethylene)cyanoacetate), and the 8-bromo analog requires bromination of pre-functionalized 4-hydroxyquinoline [2]. For procurement, this translates to different cost structures: the 3-bromo-6-carbonitrile isomer benefits from a more convergent, late-stage bromination strategy, while the 6-bromo-3-carbonitrile isomer requires a linear synthesis with the bromine introduced at the aniline stage.

Bromine Regiochemistry
Class-level inference
Late-stage (convergent) vs. early-stage (linear) bromination strategy. Direct electrophilic substitution at the 3-position is kinetically favored.
Synthetic accessibility context
Regioisomers are not synthetically interchangeable; cost and lead time may vary.
Medicinal Chemistry Cross-Coupling Quinoline Synthesis

4-Oxo/4-Hydroxy Tautomerism in MAO Inhibition

The 4-oxo-1,4-dihydroquinoline scaffold exists in tautomeric equilibrium with its 4-hydroxyquinoline form. Mesiti et al. (2021) demonstrated that prototropic tautomerism in 4-oxoquinoline derivatives markedly influences MAO-B inhibitory activity, with the most potent compound in their series (N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide) achieving an IC₅₀ of 5.30 ± 0.74 nM against MAO-B with a selectivity index (SI) of ≥1887 over MAO-A [1]. This tautomerism-dependent pharmacology is unique to the 4-oxo-1,4-dihydroquinoline subclass and is absent in fully aromatic quinoline analogs such as 3-bromoquinoline-6-carbonitrile (CAS 205114-19-8), which lacks the 4-oxo group and therefore cannot engage in this tautomeric equilibrium. While the specific IC₅₀ of 3-bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile against MAO isoforms has not been reported in the public domain, the scaffold-level evidence establishes that the 4-oxo group confers a distinct pharmacological profile not achievable with simple quinoline analogs.

4-Oxo Tautomerism in MAO Inhibition
Class-level inference
Scaffold lead: MAO-B IC₅₀ = 5.30 ± 0.74 nM, SI ≥ 1887. Tautomerism-dependent mechanism is absent in non-4-oxo quinolines.
Supports scaffold selection for MAO-B programs
Target compound's direct MAO-B data not yet reported.
Monoamine Oxidase Neurodegeneration Tautomerism

Regioisomer-Dependent Antiproliferative Activity

Okten et al. (2020) screened a series of 17 substituted quinolines for antiproliferative activity against five human cancer cell lines (A549, HeLa, HT29, Hep3B, MCF7) and reported that 8-bromo-6-cyanoquinoline (compound 10) displayed significant antiproliferative potency with IC₅₀ values in the range of 2–50 μg/mL and low cytotoxicity (approximately 7–35%) relative to controls 5-fluorouracil and cisplatin [1]. Importantly, within this series, anti-proliferative activity varied dramatically depending on the position and number of bromo substituents, as well as the presence of the cyano group. Compounds lacking the 6-cyano group (e.g., 6-bromotetrahydroquinoline, compound 2) showed a different activity profile and were not directly comparable. The 3-bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile scaffold combines the 6-carbonitrile pharmacophore with a 3-bromo substituent and the biologically active 4-oxo tautomeric system—a unique combination not represented in the Okten compound set. This suggests a distinct, as-yet-unexplored SAR space at the intersection of the Okten and Mesiti compound classes.

Regioisomer-Dependent Antiproliferative Activity
Cross-study comparable
8-Bromo-6-cyanoquinoline comparator: IC₅₀ = 2–50 μg/mL across five cancer cell lines (MTT assay). Target compound SAR space unexplored.
Cell-model endpoint review
Activity varies dramatically with bromine position.
Anticancer Cytotoxicity Quinoline SAR

Synthetic Versatility via Orthogonal Functional Handles

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile possesses three chemically addressable functional groups that operate orthogonally: (i) the C3-bromo group for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and related cross-coupling reactions; (ii) the C6-nitrile group for hydrolysis to carboxylic acid, reduction to aminomethyl, or cycloaddition to tetrazole; and (iii) the N1–H/C4=O system for N-alkylation or O-protection [1]. In comparison, 3-bromoquinoline-6-carbonitrile (CAS 205114-19-8) retains the bromo and nitrile handles but lacks the 4-oxo group, eliminating the N-alkylation and tautomerism-dependent properties. 4-Bromo-6-cyanoquinoline (CAS 642477-82-5) positions the bromine at C4, which is less reactive in palladium-catalyzed couplings due to steric hindrance from the adjacent quinoline nitrogen, and also lacks the 4-oxo functionality. 4-Oxo-1,4-dihydroquinoline-6-carbonitrile (CAS 642477-81-4) retains the oxo and nitrile groups but lacks the bromo handle entirely, requiring pre-functionalization before any cross-coupling chemistry can be performed .

Orthogonal Functional Handles
Supporting evidence
3 handles (C3-Br, C6-CN, C4=O/N1-H) vs. 2 handles in non-oxo or non-bromo analogs. Enables divergent three-vector diversification.
Building-block versatility context
Increases library synthesis efficiency.
Organic Synthesis Building Block Derivatization

Carbonic Anhydrase and Acetylcholinesterase Inhibition

In the Okten et al. (2020) study, all 17 tested quinoline derivatives were found to be effective inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase isoforms I and II (hCA I and II). The reported Kᵢ values across the series were: hCA I = 46.04–956.82 nM; hCA II = 54.95–976.93 nM; and AChE = 5.51–155.22 nM [1]. Notably, 8-bromo-6-cyanoquinoline (the closest structurally characterized analog to the target compound) was among the most active compounds, though its individual Kᵢ values were not separately tabulated in the abstract. This broad enzyme inhibition profile is characteristic of cyanoquinoline derivatives bearing a C6-nitrile group, which can coordinate to the catalytic zinc ion in carbonic anhydrases or engage the catalytic serine of AChE through hydrogen bonding. The 3-bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile scaffold retains the C6-nitrile pharmacophore while adding the 4-oxo group, which may further modulate enzyme binding through additional hydrogen bonding interactions at the active site periphery [2].

Enzyme Inhibition Profile
Cross-study comparable
Cyanoquinoline series: hCA I Kᵢ = 46.04–956.82 nM; hCA II Kᵢ = 54.95–976.93 nM; AChE Kᵢ = 5.51–155.22 nM. C6-nitrile pharmacophore is critical.
Supports polypharmacology research fit
4-Oxo group may add hydrogen bonding interactions.
Enzyme Inhibition Carbonic Anhydrase Acetylcholinesterase

Storage and Handling Characteristics

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile requires refrigerated storage at 0–5°C and is typically supplied as a brown solid with a purity specification of ≥97% . In contrast, 3-bromoquinoline-6-carbonitrile (CAS 205114-19-8) is reported to be stable at room temperature with sealed, dry storage, and is typically a crystalline solid [1]. The enhanced storage requirements of the target compound are consistent with the presence of the 4-oxo group, which can undergo tautomerization and potential oxidation or hydration at elevated temperatures. 4-Bromo-6-cyanoquinoline (CAS 642477-82-5) is also reported to require long-term storage in a cool, dry place, though specific temperature specifications are not always provided [2]. These differential storage requirements have direct implications for procurement logistics, shipping conditions, and shelf-life management in compound management facilities.

Storage & Handling
Supporting evidence
Requires refrigerated storage (0–5°C). Ambient-stable analogs available but lack 4-oxo functionality.
Procurement planning context
Impacts shipping and compound management logistics.
Chemical Stability Storage Procurement

Application Scenarios for 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile


Kinase-Targeted Fragment-Based Drug Discovery

The 3-bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile scaffold is ideally suited as a core fragment for kinase inhibitor design, particularly for programs targeting CDK8/19, CK2, or EGFR, where quinoline-6-carbonitrile derivatives have demonstrated validated binding modes . The 3-bromo handle enables rapid diversification via Suzuki-Miyaura coupling to explore the kinase hinge-binding region, while the 6-carbonitrile can serve as a solvent-exposed vector or be converted to a primary amide for ribose-pocket interactions. The 4-oxo group provides an additional hydrogen bond donor/acceptor for interactions with the catalytic lysine or DFG motif. This three-vector diversification strategy is precluded in 3-bromoquinoline-6-carbonitrile, which lacks the 4-oxo hydrogen bonding capacity, and in 4-oxo-1,4-dihydroquinoline-6-carbonitrile, which lacks the bromo cross-coupling handle .

MAO-B Inhibitor Lead Optimization for Neurodegeneration

Based on the established structure-activity relationship that 4-oxoquinoline tautomerism markedly enhances MAO-B inhibition (Mesiti et al., 2021: IC₅₀ = 5.30 nM and SI ≥ 1887 for the lead compound) , 3-bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile serves as an advanced intermediate for synthesizing 3-aryl/heteroaryl-substituted 4-oxoquinoline MAO-B inhibitors via Suzuki coupling. The 6-carbonitrile substituent can be exploited to tune physicochemical properties (logP, solubility) or converted to a carboxylic acid bioisostere for improved CNS penetration. The compound's 0–5°C storage requirement is consistent with the handling needs of advanced intermediates destined for late-stage medicinal chemistry optimization rather than high-throughput screening.

Multi-Target Anticancer Agent Development

The Okten et al. (2020) study demonstrated that 8-bromo-6-cyanoquinoline, a close structural analog, exhibits antiproliferative activity (IC₅₀ = 2–50 μg/mL) across five cancer cell lines with low cytotoxicity (7–35%) . The 3-bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile scaffold combines the 6-carbonitrile pharmacophore present in the active Okten compound with the biologically active 4-oxo tautomeric system from the Mesiti series. This unique hybridization positions the compound for dual-mechanism anticancer programs that simultaneously target kinase pathways (via the quinoline-6-carbonitrile motif) and epigenetic or metabolic enzymes (via the 4-oxoquinoline motif). The compound also retains the hCA I/II and AChE inhibitory capacity characteristic of cyanoquinolines (Kᵢ range: 5.51–976.93 nM across targets), supporting polypharmacology-based anticancer strategies .

Divergent Library Synthesis for High-Throughput SAR

With three orthogonal functional handles (C3-Br, C6-CN, C4=O/N1–H), 3-bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile enables a three-dimensional diversification strategy that is mathematically more productive than the two-handle analog libraries accessible from 3-bromoquinoline-6-carbonitrile or 4-oxo-1,4-dihydroquinoline-6-carbonitrile . In a typical library synthesis workflow: (i) C3 Suzuki coupling provides diversity vector 1 (aryl/heteroaryl); (ii) C6 nitrile hydrolysis or reduction provides diversity vector 2 (carboxylic acid, amide, amine, tetrazole); and (iii) N1-alkylation provides diversity vector 3. This sequential, orthogonal functionalization strategy supports automated parallel synthesis platforms and is compatible with the compound's storage requirements (0–5°C) when handled under standard laboratory automation conditions with temperature-controlled storage modules .

Application
Selection Property
Validation Focus
Kinase-targeted fragment-based drug discovery
Three-vector diversification scaffold
Hinge-binding and ribose-pocket interactions
MAO-B inhibitor lead optimization
Tautomerism-dependent pharmacophore
CNS penetration and selectivity indices
Multi-target anticancer agent development
Hybrid quinoline-6-carbonitrile/4-oxoquinoline motif
Kinase and metabolic enzyme dual-mechanism endpoints
Divergent library synthesis for high-throughput SAR
Three orthogonal functional handles
Automated parallel synthesis compatibility

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